

# Gatratet formulation for intraperitoneal injection

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## Compound of Interest

Compound Name:	Gatratet
CAS No.:	2283-80-9
Cat. No.:	B1674639

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Application Note: Formulation and Intraperitoneal Delivery of **Gatratet** (Cbz-CCK-4 Analog)

## Executive Summary

This guide provides a standardized protocol for the formulation and intraperitoneal (IP) injection of **Gatratet** (CAS 2283-80-9), a synthetic tetrapeptide derivative identified as N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-methionyl-L- $\alpha$ -aspartyl-L-phenylalaninamide (Cbz-Trp-Met-Asp-Phe-NH<sub>2</sub>).

**Gatratet** is a hydrophobic analog of Cholecystokinin-4 (CCK-4) and the C-terminal tetrapeptide of Gastrin. Due to the presence of the Carbobenzyloxy (Cbz) protecting group and aromatic residues (Trp, Phe), **Gatratet** exhibits poor aqueous solubility, necessitating a co-solvent system for stable delivery. This protocol outlines a Self-Emulsifying Drug Delivery System (SEDDS) approach using DMSO, PEG300, and Tween 80 to ensure bioavailability and prevent precipitation in the peritoneal cavity.

## Compound Profile & Physicochemical Analysis

Understanding the molecule is the first step to successful formulation.

Property	Detail	Implication for Formulation
Common Name	Gatratet (Gastrin Tetrapeptide Derivative)	Target: CCK/Gastrin Receptors
CAS Number	2283-80-9	Unique Identifier
Chemical Structure	Cbz-Trp-Met-Asp-Phe-NH <sub>2</sub>	Hydrophobic N-cap (Cbz) + Aromatic Core
Molecular Weight	~686.8 g/mol	Small Molecule / Short Peptide
Solubility	Low in water; High in DMSO, DMF	Requires organic co-solvents
Stability	Susceptible to oxidation (Met residue)	Fresh preparation required; Avoid vortexing vigorously

Critical Mechanistic Insight: The Methionine (Met) residue in **Gatratet** is prone to oxidation to methionine sulfoxide. Therefore, the formulation must be prepared immediately before use, and the stock solution should be stored at -20°C or -80°C under inert gas (nitrogen/argon) if possible.

## Formulation Strategy: The Co-Solvent System

Direct dissolution in saline will lead to immediate precipitation, causing local irritation (peritonitis) and erratic absorption. We utilize a step-wise solvation gradient:

- Primary Solvent (Solubilizer): DMSO (Dimethyl Sulfoxide). Dissolves the hydrophobic peptide structure.
- Co-Solvent (Stabilizer): PEG300 (Polyethylene Glycol 300). Increases the viscosity and solubility limit of the aqueous phase.
- Surfactant (Wetting Agent): Tween 80 (Polysorbate 80). Prevents aggregation and precipitation upon contact with peritoneal fluid.
- Diluent (Carrier): Sterile Saline (0.9% NaCl). Provides isotonicity.

## Recommended Vehicle Composition (Standard Protocol)

- 5% DMSO
- 40% PEG300
- 5% Tween 80
- 50% Saline

Note: For lower doses (<1 mg/kg), a simpler vehicle of 10% DMSO / 90% Saline (with 5% Tween 80) may be sufficient, but the PEG300 protocol is the most robust.

## Detailed Preparation Protocol

Objective: Prepare 10 mL of **Gatratet** formulation at 1 mg/mL (Total 10 mg).

### Reagents Required:

- **Gatratet** (Solid powder)[1]
- DMSO (Anhydrous, Cell Culture Grade)
- PEG300 (Medical Grade)
- Tween 80 (Sigma-Aldrich or equivalent)
- Sterile Saline (0.9% NaCl)
- 0.22 µm Syringe Filter (PES or Nylon) - Do not use PVDF if high DMSO %

### Step-by-Step Workflow:

- Weighing: Accurately weigh 10 mg of **Gatratet** powder into a sterile 15 mL conical tube or glass vial.
- Primary Solubilization (The "Clear" Step):
  - Add 0.5 mL (500 µL) of 100% DMSO.

- Technique: Swirl gently or sonicate for 30-60 seconds until the solution is completely clear. No crystals should be visible.
- Checkpoint: If not clear, adding aqueous buffers later will fail. Ensure clarity here.
- Co-Solvent Addition:
  - Add 4.0 mL of PEG300.
  - Vortex gently to mix DMSO and PEG300. The solution will become viscous and slightly warm (exothermic mixing).
- Surfactant Addition:
  - Add 0.5 mL (500  $\mu$ L) of Tween 80.
  - Tip: Tween 80 is very viscous. Cut the pipette tip for accurate dispensing or use a positive displacement pipette.
  - Vortex until homogenous.
- Aqueous Dilution (The Critical Step):
  - Slowly add 5.0 mL of Sterile Saline dropwise while vortexing or swirling.
  - Observation: The solution may turn slightly cloudy initially (Tyndall effect) but should clarify or form a stable, translucent micro-emulsion.
  - FAIL STATE: If white clumps or visible flakes appear, the compound has precipitated. Do not inject.<sup>[2]</sup> Re-evaluate solubility or increase DMSO/PEG ratio.
- Sterilization:
  - Pass the final solution through a 0.22  $\mu$ m PES syringe filter into a fresh sterile vial.
  - Note: Account for ~0.2-0.5 mL loss in the filter dead volume.

## Intraperitoneal (IP) Injection Protocol

Animal Model: Mice (C57BL/6 or similar) Injection Volume: Standard is 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

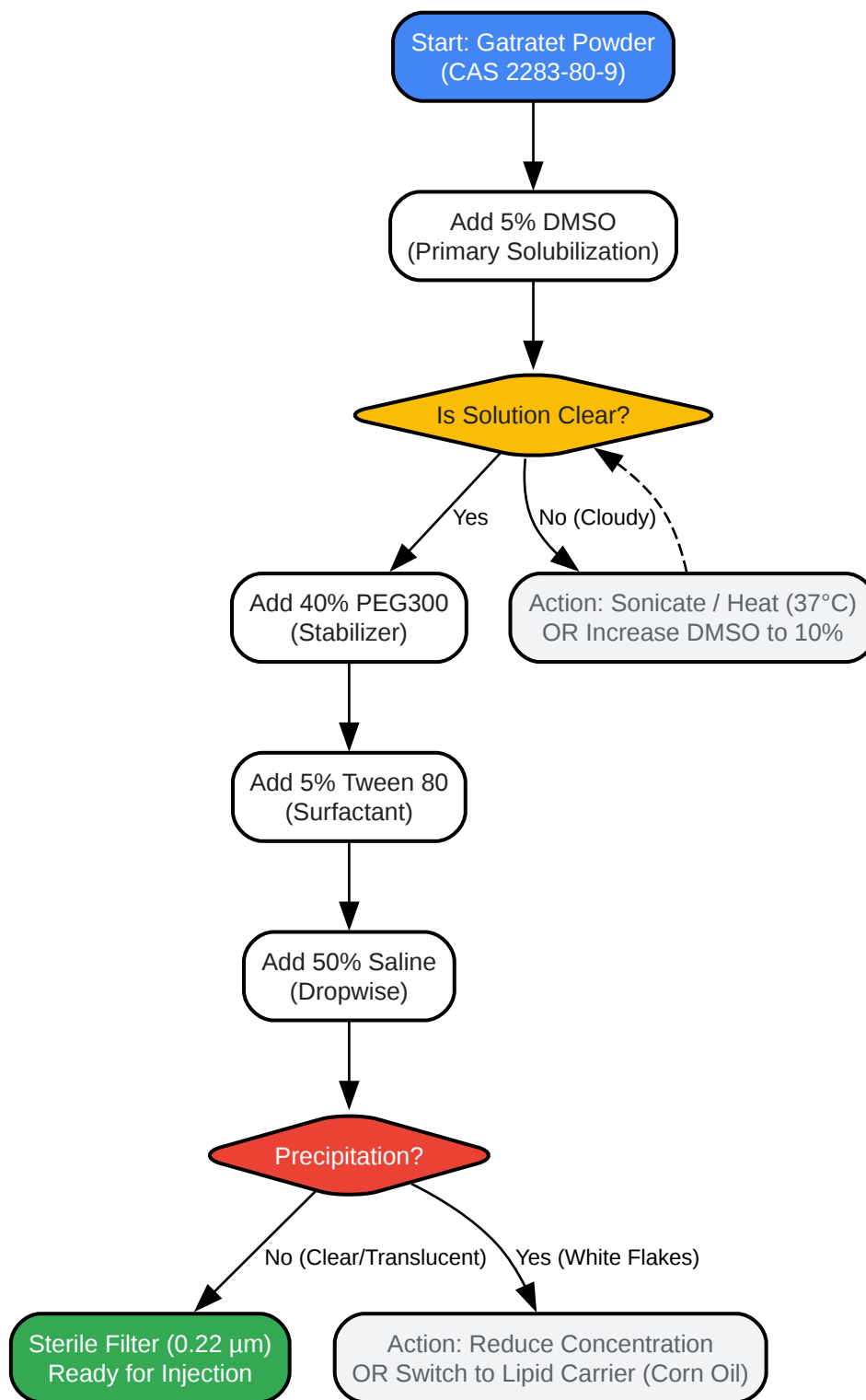
## Procedure:

- Restraint: Secure the mouse using the scruff method, exposing the abdomen. Tilt the head downward slightly to allow internal organs to slide cranially, creating space in the lower abdomen.
- Site Selection: Lower right or left quadrant of the abdomen, avoiding the midline (linea alba) and the bladder area.
- Needle Insertion:
  - Use a 27G or 30G needle.
  - Insert at a 30-45° angle.
  - Aspiration Check: Pull back slightly on the plunger.
    - Yellow/Green fluid: Bowel/Bladder puncture (Discard needle/animal as per ethics).
    - Blood: Vessel puncture (Withdraw and retry).
    - Air/Nothing: Safe to inject.
- Injection: Administer the solution smoothly.
- Post-Injection: Withdraw needle and gently massage the abdomen to distribute the formulation.

## Visualization of Workflows

### Figure 1: Formulation Logic & Decision Tree

This diagram illustrates the critical decision points in solubilizing **Gatratet**.

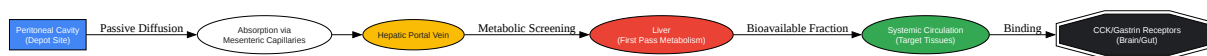


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Caption: Step-by-step decision tree for solubilizing **Gatratet**, ensuring stability before aqueous dilution.

## Figure 2: IP Injection Mechanism & Pharmacokinetics

This diagram visualizes the pathway of **Gatratet** from the peritoneal cavity to systemic circulation.



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Caption: Pharmacokinetic pathway of **Gatratet** following IP injection, highlighting the First Pass effect.

## Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
Cloudiness upon Saline addition	"Crashing out" (Rapid polarity shift)	Add Saline slower; Increase PEG300 to 50%; Warm solution to 37°C.
Crystals in syringe	Temperature drop or evaporation	Keep formulation at RT; Do not store in syringe for long periods.
Animal writhing post-injection	Vehicle irritation (High DMSO)	Reduce DMSO to <5%; Ensure pH is neutral (7.0-7.4).
Yellowish discoloration	Oxidation of Methionine	Discard. Prepare fresh. Use degassed solvents.

## References

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- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CCK-4. (Structural basis for **Gatratet** analog properties).[1][3] [Link](#)

Disclaimer: This protocol is for research use only. **Gatratet** is not approved for human therapeutic use. All animal experiments must be approved by the local IACUC.

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